molecular formula C15H15NO4 B11852772 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid CAS No. 61343-21-3

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid

Katalognummer: B11852772
CAS-Nummer: 61343-21-3
Molekulargewicht: 273.28 g/mol
InChI-Schlüssel: ASGKNXPDVUSZKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a benzoic acid moiety and a 1,3-dioxo-2-azaspiro[4.4]nonane ring system. The presence of both a benzoic acid group and a spirocyclic system makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the benzoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the functionalization of the core to introduce the benzoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride
  • 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
  • {2-azaspiro[4.4]nonan-3-yl}methanol

Uniqueness

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61343-21-3

Molekularformel

C15H15NO4

Molekulargewicht

273.28 g/mol

IUPAC-Name

4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid

InChI

InChI=1S/C15H15NO4/c17-12-9-15(7-1-2-8-15)14(20)16(12)11-5-3-10(4-6-11)13(18)19/h3-6H,1-2,7-9H2,(H,18,19)

InChI-Schlüssel

ASGKNXPDVUSZKF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.